3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide
Description
This compound features a propanamide backbone substituted with a 4-chlorobenzenesulfonyl group and a 1,3-thiazol-2-yl moiety bearing a 5-chlorothiophen-2-yl substituent. Its molecular formula is C₁₆H₁₁Cl₂N₃O₃S₃ (calculated based on structural analysis), with a molecular weight of approximately 476.37 g/mol.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S3/c17-10-1-3-11(4-2-10)26(22,23)8-7-15(21)20-16-19-12(9-24-16)13-5-6-14(18)25-13/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPKBEFRGFZLCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting chlorobenzene with chlorosulfonic acid under controlled temperature conditions.
Synthesis of the thiazole ring: This involves the reaction of appropriate thiophene derivatives with thioamides under cyclization conditions.
Coupling reactions: The final step involves coupling the sulfonyl chloride with the thiazole derivative in the presence of a base such as triethylamine to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the sulfonyl and thiazole groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and sulfides.
Substitution: Products vary depending on the nucleophile used but generally include substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with sulfonamide moieties often exhibit significant anticancer properties. A study highlighted the effectiveness of related sulfonamide derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of thiazole and thiophene rings in the structure enhances its biological activity, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various bacterial strains. In vitro studies have shown that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorothiophenyl group may contribute to this antimicrobial efficacy by interfering with bacterial metabolic pathways .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound's structure suggests potential inhibition of inflammatory mediators, which could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases. Preliminary studies on similar compounds have shown reductions in pro-inflammatory cytokines, indicating a pathway for therapeutic use .
Material Science
Polymer Synthesis
The unique chemical structure of 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide allows it to act as an effective building block in polymer chemistry. Its ability to form strong covalent bonds can be utilized in synthesizing high-performance polymers with enhanced thermal and mechanical properties. Research into its application in creating conductive polymers has shown promising results, particularly in applications such as organic electronics .
Nanocomposite Materials
Incorporating this compound into nanocomposite materials can improve their electrical conductivity and mechanical strength. Studies have demonstrated that adding sulfonamide derivatives to polymer matrices can enhance their performance characteristics, making them suitable for advanced applications in electronics and materials engineering .
Environmental Applications
Water Treatment
Due to its potential reactivity with pollutants, the compound may serve as an agent in water treatment processes. Sulfonamides can interact with various organic contaminants, facilitating their breakdown or removal from wastewater. Research into the degradation pathways of sulfonamide compounds indicates their effectiveness in reducing harmful substances in aquatic environments .
Pesticide Development
The biological activity of this compound suggests potential applications in developing new pesticides. Its structural components may provide herbicidal or fungicidal properties, contributing to sustainable agricultural practices by minimizing chemical inputs while maintaining efficacy against pests .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, particularly those involved in inflammatory pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
(a) 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide ()
- Molecular Formula : C₁₈H₁₄ClFN₂OS₂
- Key Differences :
- Replaces the 5-chlorothiophen-2-yl group with a 4-fluorophenyl ring.
- Uses a sulfanyl (-S-) linker instead of sulfonyl (-SO₂-).
- Impact : The fluorophenyl group enhances electronegativity and metabolic stability compared to chlorothiophene, while the sulfanyl group reduces polarity .
(b) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide ()
- Molecular Formula : C₂₄H₁₆ClN₅O₂S₃
- Key Differences :
- Incorporates a benzothiazole and triazole-thiazole fused ring system.
- Lacks the sulfonyl group but retains a chlorophenyl substituent.
- Impact : The fused heterocyclic system increases molecular rigidity and may enhance binding affinity to hydrophobic targets .
(c) 3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (, Compound 8d)
Physicochemical Properties
Observations :
- Higher molecular weight correlates with increased melting points in nitrophenyl-substituted analogs (e.g., 8h: 158–159°C) due to stronger intermolecular forces .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]propanamide is a complex organic molecule with potential pharmacological applications. Its unique structure combines a sulfonamide group, a thiazole moiety, and a chlorobenzene component, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure can be summarized as follows:
- Molecular Formula : C17H13ClN2O2S2
- Molecular Weight : 360.87 g/mol
- CAS Number : 338957-72-5
This compound features a sulfonamide linkage that is known for its biological significance, particularly in antibacterial and enzyme inhibition activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various molecular targets. The sulfonamide group is known to mimic para-amino benzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, this compound may exhibit antibacterial properties similar to traditional sulfonamides.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains. In vitro studies have demonstrated that related compounds exhibit moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 10 µg/mL |
| Compound B | E. coli | 20 µg/mL |
| This compound | TBD | TBD |
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Studies on similar compounds have shown effective inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease states .
Case Studies
- Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer properties against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects by inducing apoptosis in cancer cells .
- Antibacterial Efficacy : A comparative study on the antibacterial activity of thiazole-based compounds revealed that those containing the chlorobenzenesulfonyl group showed enhanced activity against gram-positive bacteria compared to their counterparts lacking this moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
